molecular formula C6H14O5 B1202772 L-Fucitol CAS No. 13074-06-1

L-Fucitol

Cat. No. B1202772
CAS RN: 13074-06-1
M. Wt: 166.17 g/mol
InChI Key: SKCKOFZKJLZSFA-KCDKBNATSA-N
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Description

Synthesis Analysis

The synthesis of L-Fucitol involves various innovative approaches. A notable method is the synthesis from D-glucose, producing a potent α-L-fucosidase inhibitor, demonstrating the molecule's potential in inhibiting specific enzymatic activities at very low concentrations (Fleet, Shaw, Evans, & Fellows, 1985). Another approach involves the synthesis of all positional isomers of methylated and acetylated or benzoylated 1,4-anhydro-L-fucitol, highlighting the versatility in modifying L-Fucitol's structure for varied applications (Wang, Elvebak, & Gray, 1995).

Molecular Structure Analysis

The molecular structure of L-Fucitol plays a crucial role in its biological activity. For instance, structural studies on L-fucose isomerase from Escherichia coli, which converts L-fucose into L-fuculose, provide insights into the enzyme's interaction with L-Fucitol, indicating that the hydroxyl groups in L-Fucitol are key to its activity (Seemann & Schulz, 1997).

Chemical Reactions and Properties

L-Fucitol's chemical properties, such as its reactivity and interaction with various chemical agents, underline its potential as a building block for more complex molecules. The synthesis of sulfonium ion derivatives of 1,5-anhydro-5-thio-L-fucitol showcases the molecule's versatility in forming compounds with potential as alpha-L-fucosidase inhibitors, indicating a pathway to novel therapeutic agents (Gu, Liu, & Pinto, 2006).

Scientific Research Applications

  • Inhibitor of α-L-Fucosidase : L-Fucitol derivatives have been identified as potent inhibitors of α-L-fucosidase, an enzyme involved in the hydrolysis of fucose-containing compounds. For instance, 1,5-Dideoxy-1,5-imino-L-fucitol, synthesized from methyl α-D-glucopyranoside, demonstrated significant inhibitory effects (Fleet, Shaw, Evans, & Fellows, 1985).

  • Role in Synthesis of L-Fucose : L-Fucose, a sugar of biological importance, can be synthesized from D-galactose, with L-Fucitol being an intermediate in this process. This synthesis pathway is valuable due to the relative expense of naturally occurring L-Fucose and the potential applications of L-fucose in biological and medical research (Dejter-Juszynski & Flowers, 1973).

  • Structural and Mechanistic Studies : The structure and mechanism of L-Fucose isomerase, an enzyme that converts L-fucose into L-fuculose, have been elucidated through X-ray crystallography. L-Fucitol has been used in these studies to mimic a bound L-fucose molecule in its open-chain form, contributing to our understanding of the enzyme's function (Seemann & Schulz, 1997).

  • Synthesis of L-Fucopyranose and Derivatives : L-Fucitol has been used as a precursor or intermediate in the synthesis of L-Fucopyranose and its derivatives. These compounds have applications in studying and inhibiting L-fucosidase, an enzyme involved in various biological processes (Takahashi & Kuzuhara, 1992).

  • Potential Alpha-L-Fucosidase Inhibitors : Sulfonium ion derivatives of 1,5-anhydro-5-thio-L-fucitol have been synthesized as potential alpha-L-fucosidase inhibitors. These studies contribute to the search for therapeutic agents targeting specific enzymes (Gu, Liu, & Pinto, 2006).

Safety And Hazards

L-Fucitol is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2R,3S,4R,5S)-hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCKOFZKJLZSFA-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318579
Record name L-Fucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Fucitol

CAS RN

13074-06-1
Record name L-Fucitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13074-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fucitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03815
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Fucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-FUCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961570X3WO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
401
Citations
K Takeda, H Yoshida, K Izumori, S Kamitori - Biochimica et Biophysica Acta …, 2010 - Elsevier
… of l-fucitol, and the refined temperature factor for l-fucitol of 30.4 Å 2 compared to that for protein of 21.8 Å 2 shows the reliable structure of the bound l-fucitol… Å), and O2 of l-fucitol (2.5 Å) …
Number of citations: 24 www.sciencedirect.com
NK Richtmyer, LC Stewart… - Journal of the American …, 1950 - ACS Publications
… However, after removal of the L-fucitol the inoculation of our residual sirup under favorable conditions with an authentic sample of 6-desoxy-L-gulitoI failed to induce crystallization. …
Number of citations: 30 pubs.acs.org
AT Ness, RM Hann, CS Hudson - Journal of the American …, 1942 - ACS Publications
… L-fucitol (prepared by removingthe isopropylidene groups from benzoyl-di-isopropylidene-L-fucitol… , due to the oxidation of the benzoyl-L-fucitol, and a further two equivalents upon long …
Number of citations: 17 pubs.acs.org
ML Wolfrom, WJ Burke, EA Metcalf - Journal of the American …, 1947 - ACS Publications
In attemptsto synthesize a glycoside of a sugar alcohol, dibenzylidenexylitol1 was condensed with tetraacetyl-D-glucosyl bromide and the resultant product was isolated in two isomeric …
Number of citations: 10 pubs.acs.org
JE Seemann, GE Schulz - Journal of molecular biology, 1997 - Elsevier
… L-fucitol molecule bound to the catalytic center such that the hydroxyl groups at positions 1 and 2 are ligands of the manganese ion. Most likely, L-fucitol … ligated with L-fucitol and show …
Number of citations: 92 www.sciencedirect.com
A Yoshihara, S Haraguchi, P Gullapalli, D Rao… - Tetrahedron …, 2008 - Elsevier
… 1-deoxy-d-tagatose 3 by initial hydrogenation to l-fucitol 2L followed by microbial oxidation using … l-Fucitol 1L can be viewed as either 6-deoxy-l-galactitol or as 1-deoxy-d-galactitol; both …
Number of citations: 39 www.sciencedirect.com
GWJ Fleet, AN Shaw, SV Evans… - Journal of the Chemical …, 1985 - pubs.rsc.org
1,5-Dideoxy-1,5-imino-L-fucitol (1), synthesised from methyl α-D-glucopyranoside, is a potent competitive inhibitor of the hydrolysis of p-nitrophenyl α-L-fucopyranoside catalysed by α-L-…
Number of citations: 55 pubs.rsc.org
G Gu, H Liu, BM Pinto - Carbohydrate research, 2006 - Elsevier
… -5-thio-l-fucitol as a core structure were efficiently synthesized as potential α-l-fucosidase inhibitors. The key unit, the tri-O-benzyl derivative of l-fucitol, was readily synthesized from …
Number of citations: 6 www.sciencedirect.com
GWJ Fleet, S Petursson, AL Campbell… - Journal of the …, 1989 - pubs.rsc.org
Short Efficient Synthesis of the aL-Fucosidase Inhibitor, Deoxyfuconojirimycin [I ,5-Dideoxy-I ,5-imino-~-fucitol] from D-Lyxon Page 1 J. CHEM. SOC. PERKIN TRANS. r 1989 665 Short …
Number of citations: 33 pubs.rsc.org
AN O'Neill - Journal of the American Chemical Society, 1954 - ACS Publications
… form of L-fucitol pentaacetate and the acetylated derivative of a reduced disaccharide. … This has beendefined by analysis and periodate oxidation as 2-aL-fucopyranosyl-L-fucitol, …
Number of citations: 60 pubs.acs.org

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